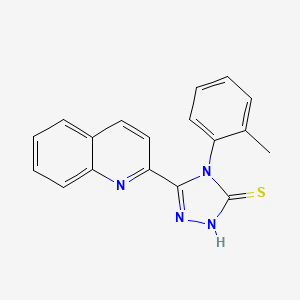
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a quinoline moiety, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions to form a dithiocarbazate intermediate. This intermediate is then cyclized with an appropriate aldehyde or ketone to form the triazole ring.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts.
Coupling of the Methylphenyl Group: The final step involves coupling the methylphenyl group to the triazole-quinoline intermediate using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学研究应用
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound is being explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound is being investigated for its potential use in the synthesis of other valuable chemicals and materials.
作用机制
The mechanism of action of 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses. It may also induce apoptosis in cancer cells by activating specific apoptotic pathways.
相似化合物的比较
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-one and 4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-sulfone share structural similarities.
Uniqueness: The presence of the thione group in this compound imparts unique chemical and biological properties, such as enhanced reactivity and specific interactions with biological targets.
属性
CAS 编号 |
448189-01-3 |
|---|---|
分子式 |
C18H14N4S |
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-(2-methylphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)15-11-10-13-7-3-4-8-14(13)19-15/h2-11H,1H3,(H,21,23) |
InChI 键 |
MOXHKAYPCUIFIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 |
溶解度 |
15 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)
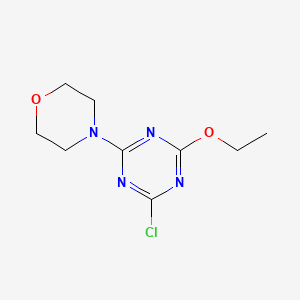

![(6E)-2-ethyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15005704.png)
![(5E)-5-(4-chlorobenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B15005710.png)
![3-amino-6-phenyl-N-(2-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005718.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B15005724.png)
![4H-Isoxazolo[4,3-c]pyridin-5-ol, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-](/img/structure/B15005739.png)
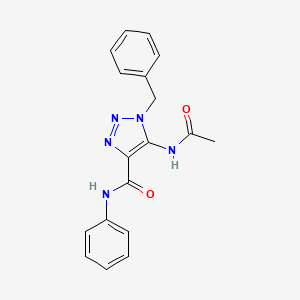
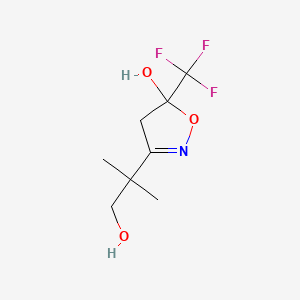
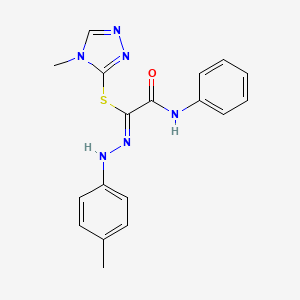
![5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15005764.png)
![6-(3,4-dichlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15005773.png)
![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
